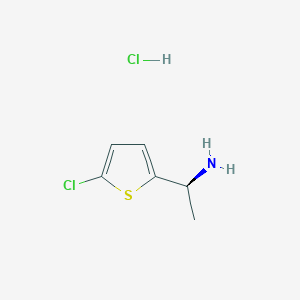

(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride

CAS No.: 1432681-27-0

Cat. No.: VC3089925

Molecular Formula: C6H9Cl2NS

Molecular Weight: 198.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432681-27-0 |

|---|---|

| Molecular Formula | C6H9Cl2NS |

| Molecular Weight | 198.11 g/mol |

| IUPAC Name | (1S)-1-(5-chlorothiophen-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H8ClNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 |

| Standard InChI Key | QBNZSVFQOHBMAA-WCCKRBBISA-N |

| Isomeric SMILES | C[C@@H](C1=CC=C(S1)Cl)N.Cl |

| SMILES | CC(C1=CC=C(S1)Cl)N.Cl |

| Canonical SMILES | CC(C1=CC=C(S1)Cl)N.Cl |

Introduction

(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS number 1432681-27-0. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a chlorine atom at the 5-position of the thiophene ring and an ethanamine group at the 1-position. The compound is primarily available in its hydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for various chemical and biological applications .

Chemical Formula and Molecular Weight

Structural Details

The compound's structure includes a chiral center, indicated by the (1S) configuration, which is crucial for its biological activity. The presence of a chlorine atom at the 5-position of the thiophene ring contributes to its lipophilicity, potentially enhancing its membrane penetration and biological activity.

Synthesis

The synthesis of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves several key reactions, although specific synthesis methods are not detailed in the available literature. Generally, such compounds are synthesized through a series of organic reactions involving the formation of the thiophene ring, introduction of the chlorine atom, and attachment of the ethanamine group.

Comparison with Similar Compounds

Several compounds share structural similarities with (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride, including:

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| (1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride | Bromine instead of chlorine | May exhibit different reactivity due to bromine's larger size |

| (1S)-1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride | Methyl group instead of chlorine | Changes in electronic properties affecting biological interactions |

| (1S)-1-(5-Fluorothiophen-2-yl)ethan-1-amine hydrochloride | Fluorine instead of chlorine | Fluorine's electronegativity may alter binding affinities |

The uniqueness of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride lies in its specific chlorine substituent, which can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume